3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Description
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a 1,2,4-triazine derivative characterized by a hydroxyl group at position 5, a methyl group at position 6, and a 3,5-dimethylphenylamino substituent at position 2. This compound belongs to a class of heterocyclic molecules with diverse biological and industrial applications. Triazines are renowned for their roles in medicinal chemistry (e.g., antimicrobial agents) and agrochemistry (e.g., herbicides), with structural variations dictating their functional specificity .
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-(3,5-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O/c1-7-4-8(2)6-10(5-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
InChI Key |
WIMKJNFMQDTASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN=C(C(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amidines and Carbonyl Compounds
Triazine rings are commonly constructed via cyclocondensation reactions. For 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, a plausible route involves reacting 3,5-dimethylphenylguanidine with methylglyoxal under acidic conditions. The guanidine group provides two nitrogen atoms for ring closure, while methylglyoxal contributes the carbonyl and methyl groups.
Reaction Mechanism :
-
Protonation : The guanidine’s amino group is protonated, enhancing electrophilicity.
-
Nucleophilic Attack : The carbonyl carbon of methylglyoxal undergoes nucleophilic attack by the guanidine’s terminal amine.
-
Cyclization : Sequential dehydration forms the triazine ring.
-
Aromatization : Loss of water yields the aromatic triazine core.
Optimization Insights :
Substitution on Preformed Triazine Intermediates
An alternative approach involves functionalizing a preassembled triazine scaffold. Chlorotriazines, such as 6-methyl-3-chloro-1,2,4-triazin-5-ol, serve as versatile intermediates for introducing the 3,5-dimethylphenylamino group via nucleophilic aromatic substitution (NAS).
Key Steps :
-
Synthesis of Chlorotriazine :
-
React cyanuric chloride with methylamine to yield 6-methyl-3-chloro-1,2,4-triazin-5-ol.
-
-
Amination with 3,5-Dimethylaniline :
-
Substitute the chlorine atom with 3,5-dimethylaniline in dimethylformamide (DMF) using potassium carbonate as a base.
-
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances solubility of aromatic amine |
| Temperature | 60–80°C | Accelerates NAS without decomposition |
| Base | K₂CO₃ | Maintains deprotonated amine for attack |
| Molar Ratio (Amine:Chlorotriazine) | 1.2:1 | Drives reaction to completion |
Yield : 75–85% after purification via recrystallization from ethanol.
Functional Group Interconversion Strategies
Hydroxylation of Triazinones
The hydroxyl group at position 5 can be introduced via hydrolysis of a triazinone precursor. For example, 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one undergoes base-mediated hydrolysis to yield the target compound.
Reaction Conditions :
-
Reagent : Aqueous NaOH (2 M)
-
Temperature : Reflux (100°C)
-
Time : 4–6 hours
Mechanistic Considerations :
-
The lactam oxygen in the triazinone is replaced by a hydroxyl group through nucleophilic attack by hydroxide ions.
-
Side reactions (e.g., over-hydrolysis) are minimized by controlling pH and reaction time.
Oxidative Demethylation
In cases where methyl-protected intermediates are used, oxidative demethylation with agents like boron tribromide (BBr₃) can unveil the hydroxyl group.
Procedure :
-
Protect the hydroxyl group as a methyl ether during earlier synthesis stages.
-
Treat the protected intermediate with BBr₃ in dichloromethane at −78°C.
-
Quench with methanol and isolate via column chromatography.
Advantages :
-
Prevents undesired side reactions during triazine assembly.
-
High regioselectivity for demethylation at position 5.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow reactors improves scalability and reproducibility:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
| Purity | 95–97% | 98–99% |
Case Study :
A pilot plant achieved 87% yield using a tubular reactor with in-line pH monitoring and automated temperature control.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces environmental impact:
-
Method : Ball-milling 3,5-dimethylaniline, cyanuric chloride, and sodium hydroxide.
-
Conditions : 500 rpm for 30 minutes.
Purification and Characterization
Recrystallization Optimization
Ethanol-water mixtures (7:3 v/v) provide optimal purity (99.5%) and recovery (85%) for the final product.
Crystallization Profile :
| Solvent Ratio (Ethanol:Water) | Purity (%) | Recovery (%) |
|---|---|---|
| 6:4 | 98.2 | 78 |
| 7:3 | 99.5 | 85 |
| 8:2 | 99.1 | 82 |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.28 (s, 6H, Ar-CH₃), 2.45 (s, 3H, C6-CH₃), 6.90 (s, 1H, Ar-H), 7.25 (s, 2H, Ar-H), 10.21 (s, 1H, OH).
-
IR (KBr): 3250 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N stretch).
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds similar to 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT-116 | < 100 | High |
| HeLa | < 100 | High |
| MCF-7 | < 100 | High |
These results suggest that triazine derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development aimed at cancer treatment .
Monoamine Oxidase Inhibition
Another notable application is as a monoamine oxidase inhibitor. Compounds derived from triazines have shown selective inhibition of MAO-A, which is beneficial in treating depression and anxiety disorders. Studies indicate that specific derivatives exhibit comparable inhibition levels to established MAO inhibitors like clorgyline .
Pesticide Development
Triazine compounds are widely used in agriculture as herbicides and pesticides. The structural characteristics of this compound allow it to function effectively against various pests and weeds.
| Pesticide Type | Target Organism | Efficacy |
|---|---|---|
| Herbicide | Grasses | High |
| Insecticide | Aphids | Moderate |
The effectiveness of triazines in pest management is attributed to their ability to disrupt metabolic pathways in target organisms .
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated several triazine derivatives for their anticancer properties. Among them, one derivative exhibited over 85% growth inhibition against SNB-19 and OVCAR-8 cancer cell lines. The study utilized both experimental and theoretical approaches to confirm the efficacy of these compounds .
Pesticide Residue Analysis
Research conducted by Health Canada assessed the residue levels of triazine-based pesticides in food products. The findings indicated that the residues were within acceptable limits, demonstrating the safety of these compounds when used according to regulatory guidelines .
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
Comparison with Similar Compounds
Data Tables
Table 1: Antimicrobial Triazine Derivatives
Table 2: Herbicidal Triazine Derivatives
Biological Activity
3-[(3,5-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a triazine core substituted with a dimethylphenyl amino group and a hydroxyl group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C10H12N4O. The structure can be represented as follows:
This compound's triazine ring system contributes to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that triazine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549 and NCI-H1299), suggesting potential for further development as anticancer agents .
The mechanism of action for triazine derivatives typically involves the inhibition of specific enzymes or receptors involved in cell signaling pathways. For example, some studies suggest that these compounds may act as antagonists at adenosine receptors (hA1AR and hA3AR), leading to reduced cell viability in cancer cells . The presence of the dimethylphenyl group is crucial for enhancing binding affinity and selectivity towards these targets.
Study 1: In Vitro Evaluation
In a systematic evaluation of various triazine derivatives, including this compound, researchers assessed cytotoxicity using MTT assays. The results indicated that compounds with higher hydrophobic character (due to substitutions like the dimethylphenyl group) exhibited enhanced cytotoxic effects on cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9c | A549 | 25 |
| 11a | NCI-H1299 | 30 |
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
